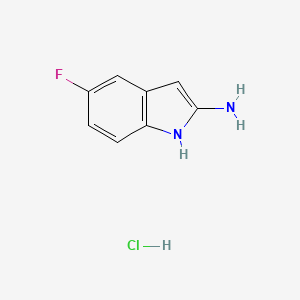

2-Amino-5-fluoroindole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-5-fluoroindole hydrochloride is a chemical compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution of a phenyliodonium group by fluoride under heating conditions . The intermediate phenyl(indolyl)iodonium salts are synthesized by treating (2-indolyl)trialkylstannane or indole with the corresponding polyvalent iodine reagents .

Industrial Production Methods

Industrial production of 2-Amino-5-fluoroindole hydrochloride may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of biocatalytic approaches and microbial cell factories for the production of indole derivatives is also being explored .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluoroindole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups on the indole ring.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-Amino-5-fluoroindole hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoroindole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

5-Fluoroindole: Shares the fluorine substitution but lacks the amino group.

2-Aminoindole: Contains the amino group but lacks the fluorine substitution.

5-Nitro-3-phenyl-1H-indol-2-yl-methylamine hydrochloride: Another indole derivative with different substituents.

Uniqueness

2-Amino-5-fluoroindole hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the indole ring. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry .

Biological Activity

2-Amino-5-fluoroindole hydrochloride (5-FI.HCl) is a fluorinated derivative of indole, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various strains of Mycobacterium tuberculosis (Mtb) and its applications in cancer research. This article reviews the biological activity of 5-FI.HCl, summarizing key research findings, case studies, and relevant data.

5-FI.HCl is characterized by the following chemical properties:

- Molecular Formula : C8H8ClF N2

- Molecular Weight : 186.61 g/mol

- Solubility : Increased solubility at physiological pH, particularly at pH 7.4 and 9.1, enhancing its bioavailability.

Antimycobacterial Activity

Recent studies have demonstrated that 5-FI exhibits significant antitubercular activity. The compound was evaluated for its efficacy against both pan-sensitive and drug-resistant strains of Mtb.

Minimum Inhibitory Concentration (MIC) Results :

A study reported an MIC of 4.7 μM (0.63 μg/mL) against the H37Rv strain of Mtb, indicating potent inhibitory effects (Table 1). Notably, the compound showed no cytotoxicity in mammalian cell lines (Vero and HepG2) at concentrations up to 20 μM.

| Compound | MIC H37Rv (μM) | MIC PT2 (μM) | MIC PT12 (μM) | MIC PT20 (μM) | CC50 HepG2 (μM) | CC50 Vero (μM) |

|---|---|---|---|---|---|---|

| 5-FI | 4.7 | 4.7 | 4.7 | 4.7 | >20 | >20 |

| Isoniazid (INH) | 2.3 | 291.7 | 145.8 | 291.7 | - | - |

| Rifampicin (RIF) | 0.09 | >48.6 | >48.6 | >48.6 | - | - |

Table 1: Antimycobacterial activity of 5-FI against various strains of Mtb .

The results indicate that while INH and RIF have lower MIC values against sensitive strains, 5-FI demonstrates comparable efficacy against resistant strains with significantly lower cytotoxicity.

The proposed mechanism involves the inhibition of tryptophan biosynthesis pathways in Mtb, leading to reduced bacterial growth without affecting mammalian cells significantly . The ability to inhibit the growth of Mtb was confirmed through resazurin reduction microplate assays, highlighting its potential as a therapeutic agent.

Pharmacokinetics

Pharmacokinetic studies indicated favorable absorption characteristics for 5-FI.HCl:

- Permeability : High permeability observed in PAMPA assays at 2.4×10−6 cm s.

- Half-life : Approximately 12 min, suggesting rapid systemic circulation post-administration .

These properties suggest that the compound can be effectively utilized in vivo without complex formulations or cosolvents.

Tuberculosis Treatment Efficacy

In a murine model, treatment with 5-FI.HCl resulted in a significant reduction in bacterial burden compared to untreated controls. The concentration of the compound in plasma increased rapidly within 30 minutes, demonstrating effective systemic absorption . This study underscores the potential for developing new treatments for drug-resistant tuberculosis using fluorinated indole derivatives.

Properties

Molecular Formula |

C8H8ClFN2 |

|---|---|

Molecular Weight |

186.61 g/mol |

IUPAC Name |

5-fluoro-1H-indol-2-amine;hydrochloride |

InChI |

InChI=1S/C8H7FN2.ClH/c9-6-1-2-7-5(3-6)4-8(10)11-7;/h1-4,11H,10H2;1H |

InChI Key |

SHIUNANCFZILNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(N2)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.